

# Apoptosis Induction by Fadraciclib (CYC065) in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fadraciclib (formerly known as CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2][3] Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of CDK2 and CDK9, which leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the preclinical data supporting fadraciclib's mechanism of apoptosis induction, efficacy in solid tumors, and detailed experimental protocols for its evaluation. Fadraciclib is currently being investigated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[5][6][7][8]

# Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

Fadraciclib exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:

 CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the Cterminal domain of RNA polymerase II (RNA Pol II), a crucial step for the transcriptional



elongation of genes encoding proteins with short half-lives.[2] Many of these proteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and the MYC oncogene, are critical for cancer cell survival and proliferation.[9][10] Fadraciclib inhibits CDK9, leading to a rapid decrease in the phosphorylation of RNA Pol II, which in turn downregulates the expression of Mcl-1 and MYC, thereby promoting apoptosis.[9][10][11]

• CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle.[1] In many cancers, particularly those with cyclin E (CCNE1) amplification, the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell proliferation.[1][11] Fadraciclib inhibits CDK2/cyclin E, inducing cell cycle arrest at the G1/S checkpoint.[1] In some contexts, particularly in aneuploid cancers, CDK2 inhibition by fadraciclib can also lead to a phenomenon known as "anaphase catastrophe," a form of mitotic cell death.[12][13][14]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently halting cell proliferation and actively inducing programmed cell death.[1]

# **Quantitative Data on Fadraciclib's Activity**

The following tables summarize the quantitative data on the efficacy of fadraciclib in various solid tumor models.

Table 1: In Vitro Cytotoxicity of Fadraciclib in B-cell Lymphoma Cell Lines

| Cell Line Subtype                | Median IC50 (μM) |  |
|----------------------------------|------------------|--|
| All B-cell Lymphoma Lines (n=13) | 0.43             |  |
| ABC DLBCL                        | Similar to GCB   |  |
| GCB DLBCL                        | Similar to ABC   |  |
| DHL DLBCL                        | 0.47             |  |
| Non-DHL DLBCL                    | 0.29             |  |

Data extracted from a study on B-cell lymphoma, demonstrating potent single-agent activity. [15]



Table 2: In Vivo Efficacy of Fadraciclib in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model

| Treatment Group                                      | Tumor Growth Inhibition | Statistical Significance       |
|------------------------------------------------------|-------------------------|--------------------------------|
| Fadraciclib (25 mg/kg, BID, 5 days/week for 2 weeks) | Significant             | p < 0.05 (compared to control) |

This data highlights the significant in vivo anti-tumor activity of fadraciclib in a patient-derived model of colorectal cancer.[14]

# **Signaling Pathway of Fadraciclib-Induced Apoptosis**





Click to download full resolution via product page

Caption: Fadraciclib's dual inhibition of CDK9 and CDK2 leads to apoptosis.

# Experimental Protocols Western Blot Analysis for McI-1 and Phospho-RNA Polymerase II



This protocol is for assessing the pharmacodynamic effects of fadraciclib on target proteins.

#### 1. Cell Culture and Treatment:

- Seed cancer cell lines (e.g., breast cancer, colorectal cancer) in appropriate culture medium.
- Once cells reach 70-80% confluency, treat with varying concentrations of fadraciclib (e.g., 0.1  $\mu$ M, 0.5  $\mu$ M, 1.0  $\mu$ M) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

#### 2. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

#### 3. Protein Quantification:

 Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

#### 4. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli sample buffer.
- Denature samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against McI-1, phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.



# Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by fadraciclib.

- 1. Cell Culture and Treatment:
- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat cells with fadraciclib at various concentrations or vehicle control for the desired duration (e.g., 24, 48 hours).
- 2. Cell Harvesting and Staining:
- Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
- Wash the cells with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- 3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Quantify the percentage of apoptotic cells in each treatment group.

## **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Workflow for assessing fadraciclib-induced apoptosis in vitro.

## Conclusion

Fadraciclib (CYC065) is a promising therapeutic agent for solid tumors, acting through a dual mechanism of CDK2 and CDK9 inhibition to induce apoptosis and cell cycle arrest. Its ability to downregulate key survival proteins like Mcl-1 provides a strong rationale for its continued clinical development, both as a single agent and in combination with other anti-cancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Facebook [cancer.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 10. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]



 To cite this document: BenchChem. [Apoptosis Induction by Fadraciclib (CYC065) in Solid Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#apoptosis-induction-by-cyc065-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com